LogP Comparison: Ethyl Ester Occupies a Distinct Lipophilicity Window Between the Methyl Ester and the Ketone Precursor
The ethyl 3-hydroxycyclopentanecarboxylate (target) exhibits a calculated LogP of 0.71, which is approximately 2.2-fold higher (0.39 LogP units) than that of its direct methyl ester analog, methyl 3-hydroxycyclopentanecarboxylate, which has a LogP of 0.32 . This difference places the ethyl ester in a distinct lipophilicity regime compared to both the more polar methyl ester and the more lipophilic ketone intermediate (ethyl 3-oxocyclopentanecarboxylate, XLogP3 = 0.3) [1]. The 0.39 LogP unit increment translates to a ~2.5× increase in octanol-water partition coefficient, which is practically meaningful for compound extraction efficiency and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 0.71 (ethyl 3-hydroxycyclopentanecarboxylate, CAS 1187933-07-8) |
| Comparator Or Baseline | LogP = 0.32 (methyl 3-hydroxycyclopentanecarboxylate, CAS 32811-76-0); XLogP3 = 0.3 (ethyl 3-oxocyclopentanecarboxylate, CAS 5400-79-3) |
| Quantified Difference | ΔLogP = +0.39 vs. methyl ester; ΔLogP = +0.41 vs. ketone precursor |
| Conditions | Calculated LogP values derived from XLogP3 algorithm (PubChem) and reported by ChemSrc/BocSci databases; ambient conditions |
Why This Matters
The intermediate LogP value of 0.71 allows the ethyl ester to balance aqueous solubility with organic phase extractability, a property that directly impacts workup efficiency, chromatographic purification, and its suitability for biphasic enzymatic reactions where the methyl ester (LogP 0.32) would partition too heavily into the aqueous phase and the ketone lacks the hydroxyl handle required for downstream derivatization.
- [1] PubChem. Ethyl 3-oxocyclopentanecarboxylate (CID 223136). XLogP3: 0.3. Accessed April 2026. View Source
